molecular formula C5H7BrN2S B15315413 ((5-Bromothiophen-2-yl)methyl)hydrazine CAS No. 887592-39-4

((5-Bromothiophen-2-yl)methyl)hydrazine

Cat. No.: B15315413
CAS No.: 887592-39-4
M. Wt: 207.09 g/mol
InChI Key: CBJXQVGAXXPIAY-UHFFFAOYSA-N
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Description

((5-Bromothiophen-2-yl)methyl)hydrazine (CAS 887592-39-4) is a high-purity brominated heterocyclic building block of significant interest in organic and medicinal chemistry research. This compound, with a molecular formula of C5H7BrN2S and a molecular weight of 207.09 g/mol, features both a hydrazine moiety and a 5-bromothiophene ring . Its primary research application lies in its role as a key precursor for the synthesis of hydrazone derivatives via condensation reactions with aldehydes and ketones. Hydrazones are a critically important class of molecules known to possess a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties, making them a central focus in early-stage drug discovery efforts . The 5-bromothiophene unit acts as a versatile handle for further functionalization through metal-catalyzed cross-coupling reactions, enabling researchers to create diverse chemical libraries. With a purity of 98% and characterized by a defined molecular structure (Canonical SMILES: NNCC1=CC=C(Br)S1), this reagent is supplied as a defined chemical entity for reliable and reproducible results in method development and compound synthesis . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this compound with appropriate precautions, as it may be harmful if swallowed and cause skin and eye irritation .

Properties

IUPAC Name

(5-bromothiophen-2-yl)methylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2S/c6-5-2-1-4(9-5)3-8-7/h1-2,8H,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJXQVGAXXPIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CNN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801290389
Record name [(5-Bromo-2-thienyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887592-39-4
Record name [(5-Bromo-2-thienyl)methyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887592-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(5-Bromo-2-thienyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((5-Bromothiophen-2-yl)methyl)hydrazine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: ((5-Bromothiophen-2-yl)methyl)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Chemistry: ((5-Bromothiophen-2-yl)methyl)hydrazine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds and as a building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the design of new drugs, particularly those targeting specific enzymes or receptors .

Industry: The compound’s unique structure makes it valuable in materials science, where it can be used to develop new materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of ((5-Bromothiophen-2-yl)methyl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, potentially inhibiting enzyme activity or altering receptor function. The brominated thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

Structural and Electronic Properties

The table below compares ((5-Bromothiophen-2-yl)methyl)hydrazine with structurally related hydrazine derivatives:

Compound Name Molecular Formula Substituents Key Properties Source
This compound C₅H₆BrN₂S - 5-Bromo-thiophene
- Methylene-hydrazine
High polarity due to Br and S atoms; potential for intramolecular H-bonding Estimated
[(5-Methylfuran-2-yl)methyl]hydrazine C₆H₁₀N₂O - 5-Methyl-furan
- Methylene-hydrazine
Lower electronegativity (O vs. S); reduced steric bulk Experimental
(5-Bromo-2-methylphenyl)hydrazine C₇H₉BrN₂ - 5-Bromo-2-methylbenzene
- Hydrazine
Planar aromatic ring enhances π-π stacking; Br increases lipophilicity PubChem Data
1-(6-Bromobenzo[d]thiazol-2-yl)hydrazine C₇H₅BrN₃S - Bromo-benzothiazole
- Hydrazine
Extended conjugation via benzothiazole; strong H-bond acceptor sites Quantum Study

Key Observations :

  • Steric Factors : The thiophene ring imposes less steric hindrance than benzothiazole derivatives, allowing greater flexibility in coordination or binding interactions .
  • Hydrogen Bonding: Intramolecular H-bonding (e.g., N-H⋯Br or N-H⋯S) is more pronounced in bromothiophene derivatives than in non-halogenated analogs, as demonstrated in related aroylhydrazones .

Q & A

Basic: What laboratory-scale synthesis methods are recommended for ((5-Bromothiophen-2-yl)methyl)hydrazine?

Methodological Answer:
The compound can be synthesized via microwave-assisted solid-phase cyclization using eco-friendly catalysts. A validated approach involves reacting 5-bromothiophen-2-yl chalcones with hydrazine hydrate in the presence of fly ash:H₂SO₄ as a catalyst. Key parameters include:

  • Solvent-free conditions to minimize toxicity.
  • Microwave irradiation at 80–100°C for 10–15 minutes to accelerate cyclization.
  • Catalyst loading of 5–10 wt% to achieve yields of 65–75% .
    For conventional methods, hydrazine derivatives are condensed with brominated thiophene precursors in ethanol under reflux (6–8 hours), though yields are lower (~50–60%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm hydrazine NH₂ peaks at δ 3.8–4.2 ppm and aromatic protons from the bromothiophene ring at δ 6.9–7.5 ppm .
  • IR Spectroscopy : Identify N–H stretches at 3200–3350 cm⁻¹ and C–Br vibrations at 550–650 cm⁻¹ .
  • Mass Spectrometry (ESI-MS) : Validate molecular ion peaks at m/z 235–237 (accounting for bromine isotopes) .

Advanced: How does the 5-bromothiophene moiety influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing bromine at the 5-position enhances electrophilicity, enabling Suzuki-Miyaura couplings. For example:

  • React with aryl boronic acids using Pd(PPh₃)₄ (2 mol%) in THF/H₂O (3:1) at 60°C to form biaryl derivatives.
  • Monitor regioselectivity via HPLC; the bromine directs coupling to the 2-position of the thiophene ring .
    Contrast with non-brominated analogs, which show lower reactivity due to reduced electrophilicity .

Advanced: What biological targets have been explored for this compound, and what assays are used?

Methodological Answer:

  • Antimicrobial Activity : Test against E. coli and S. aureus using agar diffusion assays (MIC values: 25–50 µg/mL). Prepare stock solutions in DMSO (1% v/v) .
  • Enzyme Inhibition : Assess interactions with tyrosinase or lipoxygenase via UV-Vis kinetic assays. Dissolve the compound in PBS (pH 7.4) and monitor absorbance changes at 280 nm over 30 minutes .
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., PDB: 1WX2). The bromothiophene group shows hydrophobic interactions with Leu124 in tyrosinase .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Catalyst Efficiency : Fly ash:H₂SO₄ increases yields by 15–20% compared to acetic acid alone (vs. ).
  • Reaction Time : Microwave methods reduce time from 18 hours (conventional) to 15 minutes .
  • Purification : Recrystallization in methanol/water (7:3) improves purity to >95% (HPLC), whereas pet. ether may retain impurities .

Advanced: What green chemistry approaches optimize the synthesis of this compound?

Methodological Answer:

  • Catalyst Reusability : Fly ash:H₂SO₄ retains activity for 3–4 cycles after washing with ethanol .
  • Solvent-Free Microwave Synthesis : Reduces E-factor by 40% compared to solvent-based methods .
  • Waste Analysis : Use GC-MS to confirm absence of toxic byproducts (e.g., hydrazine derivatives) .

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